molecular formula C12H15N3 B13527922 4-(3,4-Dimethylphenyl)-3-methyl-1h-pyrazol-5-amine

4-(3,4-Dimethylphenyl)-3-methyl-1h-pyrazol-5-amine

Cat. No.: B13527922
M. Wt: 201.27 g/mol
InChI Key: SVJCVCZFFFVWHD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a 3,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar structure but different functional groups.

    3,4-Dimethylphenylhydrazine: A precursor in the synthesis of 4-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-4-5-10(6-8(7)2)11-9(3)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

SVJCVCZFFFVWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(NN=C2N)C)C

Origin of Product

United States

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